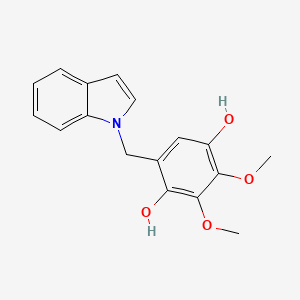
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy-: is an organic compound that features a benzenediol core substituted with an indolylmethyl group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenediol, which is reacted with 1H-indole-1-methanol in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Common catalysts used include palladium-based catalysts.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Quinones: Formed through oxidation reactions.
Hydroquinones: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Benzenediol, 2-(7-ethyl-1H-indol-3-yl)-
- 1,2-Benzenediol, 4-[(4-amino-1H-indol-1-yl)methyl]-
Uniqueness
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
185384-55-8 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
5-(indol-1-ylmethyl)-2,3-dimethoxybenzene-1,4-diol |
InChI |
InChI=1S/C17H17NO4/c1-21-16-14(19)9-12(15(20)17(16)22-2)10-18-8-7-11-5-3-4-6-13(11)18/h3-9,19-20H,10H2,1-2H3 |
Clé InChI |
CNMRAVPZSMCUHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1OC)O)CN2C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















